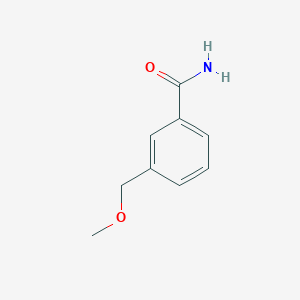![molecular formula C16H18N2O4 B7554188 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as MFA-CHA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of cyclohexane carboxylic acids and has a molecular weight of 365.4 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation and oxidative stress, which are key factors in the development of various diseases.
Biochemical and Physiological Effects:
1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. Additionally, 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using this compound is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid has anti-tumor properties and may be a potential candidate for the development of novel cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid involves the reaction of 5-methylfuro[3,2-b]pyridine-2-carbonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid.
Applications De Recherche Scientifique
1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
1-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-5-6-12-11(17-10)9-13(22-12)14(19)18-16(15(20)21)7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVDQBSIFMGFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3(CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)
![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
![3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7554171.png)


